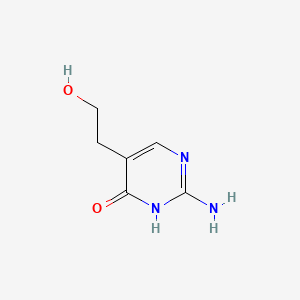
2-Butylcyclohexanol
Descripción general
Descripción
2-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a special alcohol odor and is soluble in water and common organic solvents. This compound is often used as a solvent and an intermediate in the synthesis of other organic compounds, such as dyes, fragrances, and pharmaceuticals .
Métodos De Preparación
2-Butylcyclohexanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexene with n-butyllithium to form 2-lithium butylcyclohexane, which is then hydrolyzed to yield this compound . Another method involves the catalytic hydrogenation of 2-tert-butylphenol using a palladium catalyst .
Análisis De Reacciones Químicas
2-Butylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-butylcyclohexanone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different substituted cyclohexanol derivatives.
Common reagents used in these reactions include n-butyllithium, palladium catalysts, and various oxidizing agents. The major products formed from these reactions include 2-butylcyclohexanone and other substituted cyclohexanol derivatives .
Aplicaciones Científicas De Investigación
2-Butylcyclohexanol has several scientific research applications:
Chemistry: It is used as a solvent and an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in various biological studies to understand its effects on different biological systems.
Medicine: It is used in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: This compound is used in the production of dyes, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-butylcyclohexanol involves its interaction with various molecular targets and pathways. It can act as a reducing agent and hydrogen source in organic synthesis reactions . The compound’s effects are mediated through its interactions with different enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
2-Butylcyclohexanol can be compared with other similar compounds, such as:
2-tert-Butylcyclohexanol: This compound is similar to this compound but has a tert-butyl group instead of a butyl group.
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
2-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDALGYBEFALAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957570 | |
| Record name | 2-Butylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36159-49-6 | |
| Record name | Cyclohexanol, 2-butyl-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036159496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36159-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BUTYLCYCLOHEXANOL (MIXTURE OF ISOMERS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different isomers of 2-butylcyclohexanol and how are they formed during catalytic hydrogenation?
A: this compound exists as two stereoisomers: cis-2-butylcyclohexanol and trans-2-butylcyclohexanol. The research paper details the synthesis of these isomers through the catalytic hydrogenation of cyclic allylic alcohols. [] Specifically, 2-butylidenecyclohexanone is first reduced to its corresponding allylic alcohol using lithium aluminum hydride (LiAlH4). This allylic alcohol then undergoes catalytic hydrogenation over various catalysts, resulting in a mixture of cis and trans isomers of this compound. The ratio of these isomers depends on the catalyst and reaction conditions used. []
Q2: How can the cis and trans isomers of this compound be distinguished?
A: The research paper utilizes nuclear magnetic resonance (NMR) spectroscopy in DMSO to differentiate between the cis and trans isomers of this compound. [] The chemical shifts and coupling constants observed in the NMR spectra provide information about the spatial arrangement of atoms within the molecule, allowing for the assignment of cis and trans configurations. Additionally, the researchers employed techniques like gas chromatography and column chromatography to separate the isomers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















